BenchChemオンラインストアへようこそ!

1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Medicinal Chemistry ADME Lipophilicity

Chiral tetrahydroindole with distinctive N1/C2-dimethyl and C4-amine substitution—creating a unique H-bond donor/acceptor profile for precise SAR studies. The single chiral center enables enantiomer separation for eutomer/distomer profiling. Higher LogP (1.36 vs. ~0.88 for unsubstituted core) enhances passive permeability, suiting fragment-based design for hydrophobic pockets. Baseline antiproliferative activity (IC50 ~12 µM, MCF-7) enables data-driven oncology lead optimization. Supplied at 95% purity for R&D.

Molecular Formula C10H16N2
Molecular Weight 164.25
CAS No. 1240526-06-0
Cat. No. B1651175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine
CAS1240526-06-0
Molecular FormulaC10H16N2
Molecular Weight164.25
Structural Identifiers
SMILESCC1=CC2=C(N1C)CCCC2N
InChIInChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3
InChIKeyIGLYOGZYPSOCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1240526-06-0): A Tetrahydroindole Building Block for Medicinal Chemistry


1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1240526-06-0) is a partially saturated indole derivative with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 [1]. The compound belongs to the 4,5,6,7-tetrahydroindole class and features methyl substitutions at the 1- and 2-positions and a primary amine at the 4-position . This scaffold offers a distinct spatial and electronic profile compared to fully aromatic indoles and other tetrahydroindole analogs, making it a versatile building block for the synthesis of focused libraries and the exploration of indole-based pharmacophores.

Why 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine Cannot Be Simply Substituted by Other Tetrahydroindole or Indole Analogs


Generic substitution of 1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine with closely related analogs is not scientifically justifiable due to the precise impact of its specific substitution pattern on molecular recognition and physicochemical properties. While the broader class of tetrahydroindoles shares a core scaffold, the exact placement of the N1-methyl, C2-methyl, and C4-amine groups creates a unique constellation of hydrogen bond donors/acceptors and steric constraints that directly influence target binding and functional activity [1]. This is particularly critical in medicinal chemistry campaigns, where even minor structural changes can result in significant shifts in potency, selectivity, and pharmacokinetic behavior. Therefore, selecting this specific compound over a similar one is a choice driven by the need for a precise molecular probe or intermediate with predictable properties, rather than a generic, interchangeable building block.

Quantitative Differentiation Evidence for 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine Against Its Closest Comparators


Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Unsubstituted Tetrahydroindol-4-amine Core

The presence of two methyl groups on the tetrahydroindole core confers a quantifiable difference in lipophilicity compared to the unsubstituted parent scaffold, 4,5,6,7-tetrahydro-1H-indol-4-amine. This property, measured by the calculated partition coefficient (LogP), directly influences membrane permeability and solubility, critical parameters in drug design. The target compound exhibits a calculated LogP of 1.36 , which is significantly higher than that of the unsubstituted 4,5,6,7-tetrahydro-1H-indol-4-amine (calculated LogP ~0.88).

Medicinal Chemistry ADME Lipophilicity

Scaffold-Specific CYP450 Inhibition Profile: A Comparative Liability Assessment

While direct comparative data for this specific compound is limited, data on structurally similar N-alkylated tetrahydroindole derivatives from authoritative databases like BindingDB indicate a class-level propensity for CYP450 inhibition that differs from both fully aromatic indoles and other saturated aza-heterocycles [1]. For instance, a related tetrahydroindole derivative demonstrated an IC50 of 10,000 nM against a panel of CYP450 isoforms in human liver microsomes [1]. This suggests that the target compound's scaffold is not inherently a potent CYP450 inhibitor, but its specific substitution pattern will modulate this liability. This is a critical differentiator when selecting a building block for medicinal chemistry programs where minimizing drug-drug interaction potential is a key objective.

Drug Metabolism Toxicology CYP450 Inhibition

Chiral Center at C4: A Unique Vector for Stereochemical SAR Exploration

1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine possesses a stereocenter at the C4 carbon atom bearing the primary amine . This is a key structural differentiator from many achiral indole or tetrahydroindole building blocks. The presence of this chiral center introduces the possibility for enantiomers to exhibit distinct biological activities, a phenomenon well-documented across pharmacology. For example, in a binding assay for a structurally related 4-aminotetrahydroindole derivative against the melanocortin 4 receptor, a specific enantiomer showed an IC50 of 501 nM, while the racemate or other enantiomer would be expected to have a different potency [1]. This highlights the importance of this stereocenter as a handle for generating enantiomerically pure compounds for precise SAR studies.

Stereochemistry Medicinal Chemistry Chiral Resolution

In Vitro Antiproliferative Activity: A Basal Cytotoxicity Benchmark in Human Breast Cancer Cells

The target compound has demonstrated quantifiable antiproliferative activity in a cellular model. Specifically, 1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine inhibited the proliferation of human breast cancer cells with an IC50 value of approximately 12 µM . This provides a direct, quantitative benchmark for the scaffold's intrinsic activity in a cancer cell line. While this potency may not be competitive with optimized drug candidates, it establishes a clear baseline for the scaffold, allowing researchers to quantify the impact of further structural modifications.

Oncology Cell Proliferation Cancer Research

Precision Application Scenarios for 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine Driven by Its Differentiated Properties


Generating Enantiomerically Pure Building Blocks for Advanced Medicinal Chemistry

The single chiral center at the C4 position makes this compound an ideal substrate for chiral resolution or asymmetric synthesis. This scenario is highly relevant for medicinal chemistry groups engaged in hit-to-lead or lead optimization. By accessing both enantiomers, scientists can conduct definitive structure-activity relationship (SAR) studies to identify the eutomer (more active enantiomer) and distomer (less active enantiomer), a practice critical for improving target selectivity and potentially reducing off-target effects. This is a clear advantage over achiral indole or tetrahydroindole building blocks.

Fine-Tuning Lipophilicity in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the precise adjustment of a fragment's physicochemical properties is paramount. The quantifiably higher LogP of this compound (1.36) compared to the unsubstituted tetrahydroindol-4-amine core (~0.88) provides a specific advantage. Medicinal chemists can select this more lipophilic fragment to improve passive cellular permeability or to engage with hydrophobic pockets in a protein target, without introducing a fully aromatic, planar indole which might have different binding kinetics or off-target liabilities. This allows for a more nuanced exploration of chemical space.

Oncology Research: Establishing a Quantifiable Baseline for Novel Indole-Based Therapeutics

The established antiproliferative activity of this compound against human breast cancer cells, with an IC50 of approximately 12 µM , provides a concrete, quantitative starting point for oncology-focused medicinal chemistry. Researchers can use this value as a baseline to evaluate the impact of subsequent structural modifications, such as the addition of various functional groups, on cellular potency. This allows for a data-driven, rather than empirical, approach to developing novel indole-based anticancer agents.

Probing CYP450-Mediated Drug-Drug Interactions Early in Discovery

Given the class-level CYP450 inhibition profile of related tetrahydroindoles [1], this compound can be used as a model substrate or a key building block in studies designed to assess and mitigate cytochrome P450 liabilities. By incorporating this scaffold early in a discovery program, researchers can proactively design analogs that minimize CYP450 inhibition, thereby reducing the risk of late-stage attrition due to potential drug-drug interactions. This is a proactive, risk-mitigating strategy for medicinal chemistry teams.

Quote Request

Request a Quote for 1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.